Flopropione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Flopropione often involves intricate chemical processes. For instance, iterative synthesis methods are utilized for constructing complex organic molecules, including deoxypropionate units which are significant in polyketide-derived natural products. Such methodologies highlight the advancements in synthetic strategies to access syn and anti stereoarrays with high enantio- and diastereoselectivity, facilitating the production of structurally complex molecules (Hanessian, Giroux, & Mascitti, 2006). Another approach involves the efficient synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid, starting from commercially available substrates, showcasing the importance of protective group strategies in the synthesis of functionalized amino acids (Englund, Gopi, & Appella, 2004).
Molecular Structure Analysis
The molecular structure of Flopropione and related compounds is often analyzed through various spectroscopic and computational methods. Studies such as the synthesis and analysis of tetracyanocyclopropane units demonstrate the versatility and synthetic accessibility of specific structural motifs. These units serve as synthons that can interact with lone-pair or π-electrons, suggesting their potential for constructing complex molecular architectures (Bauzá, Frontera, & Mooibroek, 2016).
Chemical Reactions and Properties
The chemical reactions and properties of Flopropione are closely tied to its functional groups and molecular structure. For example, studies on the synthesis of α-chloropropionic acid reveal insights into reaction mechanisms and optimal conditions for chlorination reactions, which are crucial for modifying the chemical properties of molecules like Flopropione (Wen-yu, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of Flopropione in various environments. While specific studies on Flopropione's physical properties were not identified, the general approach to analyzing these characteristics involves a combination of experimental measurements and theoretical predictions, guiding the development of synthetic strategies and application potentials.
Chemical Properties Analysis
The chemical properties of Flopropione, including reactivity, stability, and interaction with other molecules, are fundamental aspects of its scientific analysis. Research on the synthesis and reactivity of related compounds provides valuable insights into the underlying principles governing these properties. For instance, the development of novel synthetic methods allows for the exploration of Flopropione's chemical behavior under different conditions, informing its potential uses and interactions (Diez & Micalizio, 2012).
Scientific Research Applications
Crystallization and Molecular Mobility
Flopropione has been studied in the context of its crystallization behavior and molecular mobility. Research has shown a sharp decrease in the crystallization rate of flopropione at temperatures 20-30 degrees Celsius lower than its glass transition temperature. This indicates no significant crystallization within ordinary experimental time periods at these temperatures. The molecular mobility of flopropione, assessed through enthalpy relaxation and (1)H-NMR relaxation measurements, suggests lower mobility compared to other substances like nifedipine at temperatures below the glass transition temperature. This study enhances understanding of the crystallization behavior of amorphous drugs like flopropione (Aso, Yoshioka, & Kojima, 2000).
Complex Formation with Surfactants
Another area of research involving flopropione is its ability to form crystalline complexes with cationic surfactants in a solubilized solution system. This occurs at temperatures lower than 288 K, resulting in complexes with significantly greater solubilities than the drugs alone. The crystal structures of these complexes, including those with flopropione, have been analyzed, providing insights into drug-surfactant interactions (Iimura, Sawada, Ohashi, & Hirata, 1999).
Predicting Crystallization Onsets
Flopropione has also been used in studies predicting the onset of crystallization from experimental relaxation times. This research aims to develop stability testing protocols for crystallization from the amorphous state by understanding the correlation between crystallization onsets and molecular mobility at temperatures above and below the glass transition temperature (Bhugra, Shmeis, Krill, & Pikal, 2008).
Safety And Hazards
properties
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHLEKANMPKYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045851 | |
Record name | Flopropione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flopropione | |
CAS RN |
2295-58-1 | |
Record name | Flopropione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2295-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flopropione [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | flopropione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | flopropione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(2,4,6-trihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Flopropione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flopropione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLOPROPIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V5NVB5Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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